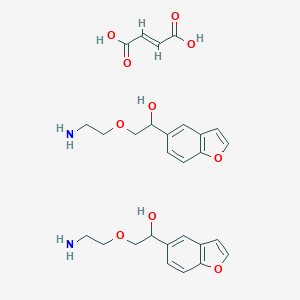
alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt), also known as FSK, is a chemical compound that has been widely used in scientific research applications. It is a potent activator of adenylate cyclase and has been shown to increase intracellular levels of cyclic AMP (cAMP).
Wissenschaftliche Forschungsanwendungen
Alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt) has been widely used in scientific research applications due to its ability to activate adenylate cyclase and increase intracellular levels of cAMP. This has led to its use in studying various physiological processes such as insulin secretion, neurotransmitter release, and smooth muscle relaxation. alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt) has also been used in the study of various diseases such as asthma, heart disease, and cancer.
Wirkmechanismus
Alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt) activates adenylate cyclase by binding to the regulatory subunit of the enzyme. This causes a conformational change in the enzyme, leading to the activation of the catalytic subunit and the subsequent production of cAMP. Increased levels of cAMP then activate protein kinase A, leading to the phosphorylation of various proteins and the subsequent physiological effects.
Biochemical and Physiological Effects
alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt) has been shown to have various biochemical and physiological effects. It has been shown to increase insulin secretion, leading to improved glucose metabolism. alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt) has also been shown to increase neurotransmitter release, leading to improved cognitive function. In addition, alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt) has been shown to induce smooth muscle relaxation, leading to improved blood flow and reduced blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt) in lab experiments is its potency in activating adenylate cyclase and increasing intracellular levels of cAMP. This allows for the study of various physiological processes at a molecular level. However, one limitation of using alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt) is its instability in aqueous solutions, which can lead to inconsistent results.
Zukünftige Richtungen
There are several future directions for the study of alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt). One direction is the study of its effects on various diseases such as cancer and heart disease. Another direction is the development of more stable analogs of alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt) for use in lab experiments. Additionally, the study of the downstream effects of cAMP activation by alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt) could lead to the development of new therapeutic targets.
Synthesemethoden
The synthesis of alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt) involves the reaction of 5-benzofuranmethanol with 2-aminoethoxymethyl chloride to form alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol. This compound is then reacted with maleic acid to form the salt form of alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt), alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt).
Eigenschaften
CAS-Nummer |
131964-87-9 |
|---|---|
Produktname |
alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt) |
Molekularformel |
C28H34N2O10 |
Molekulargewicht |
558.6 g/mol |
IUPAC-Name |
2-(2-aminoethoxy)-1-(1-benzofuran-5-yl)ethanol;(E)-but-2-enedioic acid |
InChI |
InChI=1S/2C12H15NO3.C4H4O4/c2*13-4-6-15-8-11(14)9-1-2-12-10(7-9)3-5-16-12;5-3(6)1-2-4(7)8/h2*1-3,5,7,11,14H,4,6,8,13H2;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
InChI-Schlüssel |
MYGPWCZKRXGBRN-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC2=C(C=CO2)C=C1C(COCCN)O.C1=CC2=C(C=CO2)C=C1C(COCCN)O.C(=C/C(=O)O)\C(=O)O |
SMILES |
C1=CC2=C(C=CO2)C=C1C(COCCN)O.C1=CC2=C(C=CO2)C=C1C(COCCN)O.C(=CC(=O)O)C(=O)O |
Kanonische SMILES |
C1=CC2=C(C=CO2)C=C1C(COCCN)O.C1=CC2=C(C=CO2)C=C1C(COCCN)O.C(=CC(=O)O)C(=O)O |
Synonyme |
alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




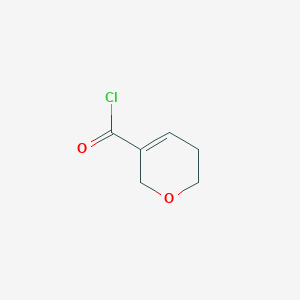
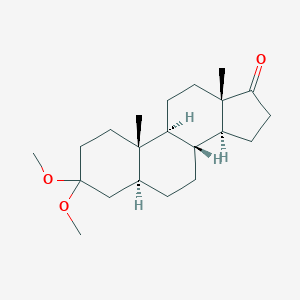
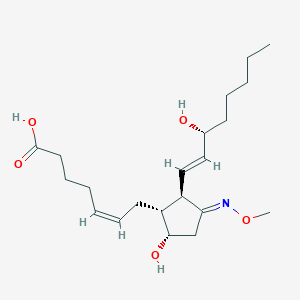
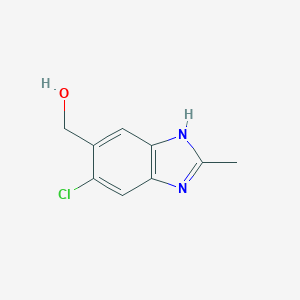



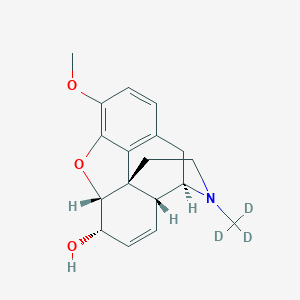
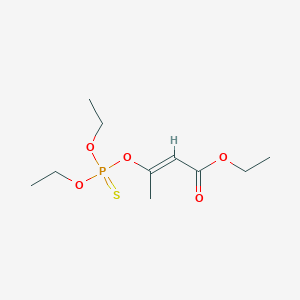

![(1S,2S,10S,13R,14S,17S,18S)-2,18-Dimethyl-6-oxa-5,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol](/img/structure/B161040.png)
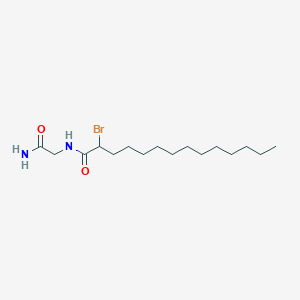
![2-isopropyl-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B161043.png)